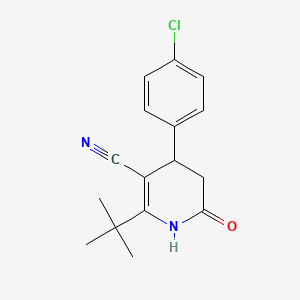

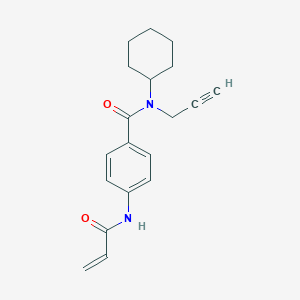

![molecular formula C15H18N2O B2899918 4-[(Piperidin-4-yl)methoxy]quinoline CAS No. 771462-55-6](/img/structure/B2899918.png)

4-[(Piperidin-4-yl)methoxy]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(Piperidin-4-yl)methoxy]quinoline” is a compound that belongs to the class of organic compounds known as quinolines and piperidines . Quinolines and piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique

Anticancer Activity

Piperidine derivatives, including those with a quinoline moiety, have been extensively studied for their anticancer properties. They are known to exhibit a wide range of biological activities and have been utilized in the development of novel anticancer agents . The structure of 4-[(Piperidin-4-yl)methoxy]quinoline allows for interaction with various biological targets, potentially inhibiting the growth and proliferation of cancer cells.

Antimicrobial and Antifungal Applications

The antimicrobial activity of piperidine and quinoline derivatives is well-documented. These compounds have been shown to possess significant antibacterial and antifungal effects, making them valuable in the development of new antimicrobial agents . Their mechanism of action often involves disrupting the microbial cell wall or interfering with essential enzymes.

Antimalarial and Antiparasitic Effects

Quinoline-based compounds have a long history in antimalarial therapy, with chloroquine being one of the most famous examples. Piperidine-quinoline hybrids are being researched for their potential to combat malaria and other parasitic infections, offering a new avenue for drug discovery in this field .

Neuropharmacological Properties

Piperidine derivatives are known to cross the blood-brain barrier, making them candidates for treating neurological disorders. Research into 4-[(Piperidin-4-yl)methoxy]quinoline could lead to the development of new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .

Anti-inflammatory and Analgesic Uses

The anti-inflammatory and analgesic properties of piperidine derivatives make them interesting for the development of new pain management drugs. They can modulate inflammatory pathways and provide relief from chronic pain conditions .

Cardiovascular Research

Piperidine moieties are found in several cardiovascular drugs due to their ability to affect heart rate and blood pressure. Research into 4-[(Piperidin-4-yl)methoxy]quinoline could uncover new therapeutic uses in treating hypertension and other cardiovascular diseases .

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future.

Propriétés

IUPAC Name |

4-(piperidin-4-ylmethoxy)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-2-4-14-13(3-1)15(7-10-17-14)18-11-12-5-8-16-9-6-12/h1-4,7,10,12,16H,5-6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUDFPBQCANFQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Piperidin-4-yl)methoxy]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

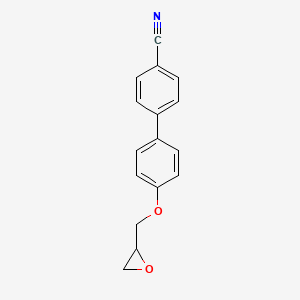

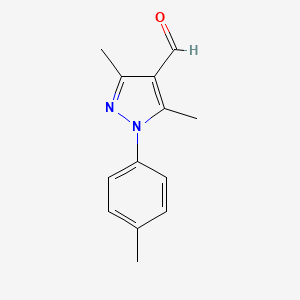

![4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride](/img/structure/B2899835.png)

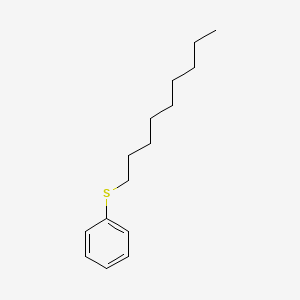

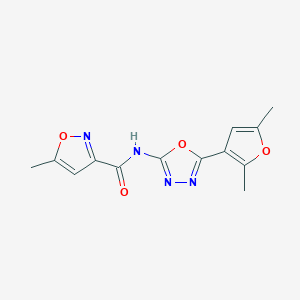

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2899837.png)

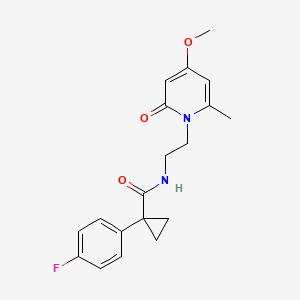

![3-(4-Fluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2899838.png)

![2-(naphthalen-1-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2899846.png)

![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butan-2-ylphenyl)acetamide](/img/structure/B2899848.png)

![Ethyl 5-[(2-ethoxynaphthalene-1-carbonyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2899855.png)

![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2899857.png)